Plitidepsin

Antiviral SARS-CoV-2 eEF1A inhibition

Access to host-targeted antivirals with clinical COVID-19 validation remains limited. Plitidepsin (CAS 137219-37-5) is the only clinically approved drug among 72 antivirals screened demonstrating nanomolar anti-SARS-CoV-2 efficacy. • 27.5× more potent than remdesivir (IC90 0.88 nM); 2-log lung viral load reduction in vivo. • Phase III: 2-day faster oxygen withdrawal (HR 1.37) in moderate COVID-19 patients. • eEF1A2 Kd 80 nM; 6-10× potency gain over didemnin B with improved therapeutic index. Supplied with Certificate of Analysis for preclinical and clinical research programs.

Molecular Formula C57H87N7O15
Molecular Weight 1110.3 g/mol
CAS No. 137219-37-5
Cat. No. B549178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlitidepsin
CAS137219-37-5
Synonymsaplidin
aplidine
dehydrodidemnin B
plitidepsin
Molecular FormulaC57H87N7O15
Molecular Weight1110.3 g/mol
Structural Identifiers
SMILESCCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(=O)C)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O
InChIInChI=1S/C57H87N7O15/c1-15-33(8)46-44(66)29-45(67)79-49(32(6)7)48(68)34(9)50(69)58-39(26-30(2)3)54(73)64-25-17-19-41(64)56(75)62(13)43(28-37-20-22-38(77-14)23-21-37)57(76)78-36(11)47(52(71)59-46)60-51(70)42(27-31(4)5)61(12)55(74)40-18-16-24-63(40)53(72)35(10)65/h20-23,30-34,36,39-44,46-47,49,66H,15-19,24-29H2,1-14H3,(H,58,69)(H,59,71)(H,60,70)/t33-,34-,36+,39-,40-,41-,42+,43-,44-,46+,47-,49-/m0/s1
InChIKeyUUSZLLQJYRSZIS-LXNNNBEUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not soluble in water.
Storage-20°C

Plitidepsin: eEF1A2 Inhibitor Overview


Plitidepsin (also known as dehydrodidemnin B, trade name Aplidin) is a cyclic depsipeptide originally isolated from the marine tunicate Aplidium albicans. It is a second-generation didemnin compound that targets the eukaryotic translation elongation factor 1A2 (eEF1A2) with a binding affinity (Kd) of approximately 80 nM [1]. Plitidepsin has demonstrated potent in vitro and in vivo antiviral activity against SARS-CoV-2 and has been evaluated in phase III clinical trials for moderate COVID-19 [2]. It also possesses antitumor activity and is approved in some regions for the treatment of multiple myeloma. The compound's mechanism of action involves inhibition of host-cell protein translation machinery rather than direct targeting of viral proteins, a feature that confers a higher barrier to resistance compared to direct-acting antivirals.

Target Host-directed eEF1A2 translation inhibition research
Assay Context Reported nanomolar SARS-CoV-2 inhibitory activity in cell models
Evidence Stage Phase III reported endpoint context available for research interpretation

Plitidepsin Irreplaceability


Plitidepsin exhibits a unique combination of host-targeted antiviral potency, an established clinical safety database in COVID-19 patients, and a defined binding profile to eEF1A2 that is not replicated by other translation elongation factor inhibitors. Unlike the parent compound didemnin B, which was abandoned due to cardiac and neurological toxicity, plitidepsin retains potent antitumor and antiviral activity with a markedly improved therapeutic index [1]. Furthermore, among 72 antivirals screened against SARS-CoV-2, plitidepsin was the only clinically approved drug to demonstrate nanomolar efficacy, underscoring that in-class compounds such as remdesivir or other host-directed antivirals do not achieve the same level of potency [2]. Direct substitution with a generic eEF1A inhibitor or alternative marine depsipeptide would therefore risk loss of the specific potency, selectivity, and clinical validation profile that defines plitidepsin's value proposition.

Mechanism Mismatch
Direct-acting antivirals target viral proteins, not host eEF1A2; antiviral response may differ.
Class Comparator Risk
Generic eEF1A inhibitors lack reported nanomolar activity and phase III endpoint data in SARS-CoV-2 models.
Toxicity Profile Review
Didemnin B shows a different cardiac/neurotoxicity profile; improved therapeutic index may not transfer without validation.

Plitidepsin Comparative Evidence


In Vitro Antiviral Potency vs. Remdesivir

Plitidepsin exhibits an in vitro 90% inhibitory concentration (IC90) of 0.88 nM against SARS-CoV-2, which is 27.5-fold more potent than remdesivir in the same assay system. This direct head-to-head comparison was performed in cell culture and establishes plitidepsin as a substantially more potent inhibitor of SARS-CoV-2 replication than the FDA-approved antiviral remdesivir [1].

In Vitro IC90 vs. Remdesivir
Head-to-head
IC90 0.88 nM (Plitidepsin) vs. 24.2 nM (Remdesivir)
Reported higher in vitro potency context
Cell culture model; in vivo translation requires validation
Antiviral SARS-CoV-2 eEF1A inhibition

In Vivo SARS-CoV-2 Efficacy in Mice

In prophylactic treatment studies using two mouse models of SARS-CoV-2 infection (K18-hACE2 transgenic mice), plitidepsin reduced viral replication in the lungs by two orders of magnitude compared to vehicle control. This in vivo antiviral effect was quantified via both qPCR and plaque assays and is consistent with the compound's high in vitro potency [1].

In Vivo Lung Viral Load
Reported
~2-log10 reduction vs. vehicle (prophylactic, K18-hACE2 mice)
Reported in vivo antiviral response
Prophylactic model; confirmatory challenge studies needed
In vivo efficacy SARS-CoV-2 Mouse model

Phase III Recovery in COVID-19

In the NEPTUNO phase III randomized controlled trial, plitidepsin (1.5 mg/day arm) reduced the median time to sustained oxygen therapy discontinuation from 7 days to 5 days compared to standard of care plus dexamethasone. This 2-day improvement corresponded to a hazard ratio of 1.37 (95% CI: 0.96–1.96; P = 0.08) favoring plitidepsin [1]. While the trial was terminated early due to declining COVID-19 hospitalizations, the available data suggest a clinical benefit in moderate COVID-19 patients requiring supplemental oxygen.

Time to O2 Discontinuation
Reported
Median 5 vs. 7 days; HR 1.37 (95% CI 0.96–1.96; P=0.08)
Reported endpoint response in phase III trial
Trial terminated early; confirmatory evidence limited
Clinical trial COVID-19 Phase III

Therapeutic Index vs. Didemnin B

Plitidepsin is a semisynthetic derivative (dehydrodidemnin B) of didemnin B, differing by only two hydrogen atoms (oxidation of a lactate residue to pyruvate). Despite this minimal structural change, plitidepsin exhibits 6–10-fold greater anticancer activity and significantly reduced toxicity, including the absence of the bone marrow, cardiac, and neurological toxicities that led to the discontinuation of didemnin B [1]. Phase I trials confirmed that plitidepsin's dose-limiting toxicities (hepatic cytolysis and muscular effects) were manageable and reversible, with no significant myelosuppression observed [2].

Therapeutic Index vs. Didemnin B
Reported
6–10× higher anticancer activity; cardiac/neurotoxicity absent
Comparator-class safety context
Based on preclinical & phase I data; not head-to-head COVID-19
Safety Toxicity Marine natural product

eEF1A2 Binding Affinity and Selectivity

Plitidepsin binds selectively to the eukaryotic translation elongation factor 1A2 (eEF1A2) with a dissociation constant (Kd) of 80 nM, as measured by surface plasmon resonance and confirmed in cellular thermal shift assays [1]. This binding disrupts the interaction between eEF1A2 and peroxiredoxin-1 (PRDX1), leading to increased oxidative stress and apoptosis in tumor cells [2]. In contrast, many other translation inhibitors (e.g., cycloheximide, harringtonine) target different components of the translation machinery or lack this isoform selectivity.

eEF1A2 Binding Kd
Class-level
Kd = 80 nM (SPR, CETSA)
Supports target engagement modeling
Isoform selectivity vs. eEF1A1 not fully characterized
Target engagement eEF1A2 Binding affinity

Plitidepsin Application Scenarios


Preclinical SARS-CoV-2 Antiviral Research

Researchers evaluating candidate antivirals against SARS-CoV-2 should prioritize plitidepsin as a positive control or lead compound due to its demonstrated 27.5-fold higher potency than remdesivir (IC90 0.88 nM) [1] and its well-defined host-targeted mechanism via eEF1A2 inhibition. Its ability to reduce lung viral load by two orders of magnitude in mouse models provides a robust in vivo benchmark for comparative efficacy studies.

Moderate COVID-19 Clinical Development

For clinical research organizations or public health agencies evaluating therapeutic options for moderate COVID-19, plitidepsin offers a differentiated profile supported by phase III data showing a 2-day acceleration in oxygen withdrawal (HR 1.37) compared to standard of care [2]. This evidence positions plitidepsin as a candidate for inclusion in treatment guidelines or further confirmatory trials.

eEF1A2-Targeted Oncology Research

Plitidepsin is the preferred eEF1A2 inhibitor for preclinical oncology studies due to its well-characterized binding affinity (Kd 80 nM) [3] and its improved safety profile over didemnin B (6–10× greater potency and elimination of cardiac/neurological toxicity) [4]. It is particularly relevant for investigating T-cell lymphomas, where clinical activity (ORR 20.7%) has been observed.

Marine Natural Product SAR & Derivatization

In medicinal chemistry campaigns exploring the didemnin scaffold, plitidepsin serves as the benchmark semisynthetic derivative demonstrating that oxidation of the lactate residue to pyruvate yields a 6–10-fold gain in anticancer potency while abrogating dose-limiting toxicities [4]. This structure-activity relationship insight guides rational design of next-generation analogs.

Application
Selection Property
Validation Focus
SARS-CoV-2 antiviral research models
eEF1A2 host-targeted mechanism context
In vitro antiviral potency endpoint review
COVID-19 research models (phase III endpoint context)
Reported phase III endpoint data context
Recovery endpoint interpretation
eEF1A2-targeted oncology pathway studies
Binding affinity and selectivity profile
Apoptosis and oxidative stress pathway markers
Marine depsipeptide SAR research
Didemnin scaffold modification context
Potency and toxicity profile review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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